![molecular formula C21H34O3 B163564 Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate CAS No. 73279-38-6](/img/structure/B163564.png)
Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate
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Overview
Description
Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate, also known as 5-hydroxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid methyl ester, is a methyl ester derivative of hydroxyeicosatetraenoic acid (HETE). This compound is a member of the eicosanoid family, which are signaling molecules derived from arachidonic acid and other polyunsaturated fatty acids. Eicosanoids play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling .
Preparation Methods
The synthesis of methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate typically involves the esterification of 5-hydroxyicosatetraenoic acid. One common method involves the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by column chromatography .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 5-oxo-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid methyl ester.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Scientific Research Applications
Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for eicosanoid receptors, such as the OXER1 receptor, which mediates its biological effects. The compound can modulate the activity of enzymes involved in the metabolism of arachidonic acid, leading to the production of other bioactive eicosanoids . These interactions influence various signaling pathways, including those related to inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate is unique among eicosanoids due to its specific structure and biological activity. Similar compounds include:
5-oxo-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid methyl ester: This compound is an oxidized derivative and has distinct biological activities.
5-hydroxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid: The non-methylated form of the compound, which has different solubility and reactivity properties.
Other HETE derivatives: Various hydroxyeicosatetraenoic acids with different substitution patterns and degrees of unsaturation, each with unique biological roles.
These comparisons highlight the distinct properties and applications of this compound in scientific research and industry.
Properties
CAS No. |
73279-38-6 |
---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+/t20-/m1/s1 |
InChI Key |
RWLSHOXCJVZJMD-KPMWKZHNSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)OC)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O |
Pictograms |
Irritant |
Synonyms |
(±)5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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